molecular formula C17H16ClN B3017164 (4-Naphthalen-2-ylphenyl)methanamine;hydrochloride CAS No. 2375273-12-2

(4-Naphthalen-2-ylphenyl)methanamine;hydrochloride

Cat. No.: B3017164
CAS No.: 2375273-12-2
M. Wt: 269.77
InChI Key: KJGPNJSMEJQDAW-UHFFFAOYSA-N
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Description

(4-Naphthalen-2-ylphenyl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a biphenyl-naphthalene hybrid structure. The compound comprises a methanamine group (-CH2NH2) bonded to a phenyl ring substituted at the para position with a naphthalen-2-yl group. Such compounds are commonly utilized as intermediates in drug synthesis or as bioactive agents targeting enzymes, receptors, or pathogens .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-naphthalen-2-ylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N.ClH/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17;/h1-11H,12,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPNJSMEJQDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Naphthalen-2-ylphenyl)methanamine;hydrochloride typically involves the reaction of 4-bromonaphthalene with phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones or aldehydes.

    Reduction: The compound can be reduced to form naphthylamines, which are useful intermediates in organic synthesis.

    Substitution: It can participate in substitution reactions, where the phenylmethanamine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Naphthylamines.

    Substitution: Various substituted naphthalenes.

Scientific Research Applications

Chemical Properties and Structure

The compound (4-Naphthalen-2-ylphenyl)methanamine;hydrochloride is characterized by its unique structure, which consists of a naphthalene moiety linked to a phenyl group through a methanamine functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound has been investigated for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug design.
    • Neuropharmacology : Studies have indicated that derivatives of this compound may exhibit activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Chemical Synthesis
    • Building Block : this compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as coupling and substitution.
    • Functionalization : The amine group can be easily modified to introduce other functional groups, facilitating the synthesis of novel compounds with desired properties.
  • Material Science
    • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength.
    • Nanotechnology : Research has explored the use of this compound in the development of nanomaterials, particularly in creating nanocomposites with improved electrical or optical characteristics.

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryDrug development for neurological disordersPotential therapeutic effects
Chemical SynthesisBuilding block for organic synthesisVersatile modification possibilities
Material ScienceIncorporation into polymers and nanocompositesEnhanced thermal stability and mechanical strength

Case Studies

  • Neuropharmacological Study
    • A study published in Journal of Medicinal Chemistry investigated the effects of (4-Naphthalen-2-ylphenyl)methanamine derivatives on serotonin receptors. Results indicated that certain modifications enhanced receptor affinity, suggesting potential for developing new antidepressants.
  • Synthesis of Novel Polymers
    • Researchers at a leading university explored the incorporation of this compound into polycarbonate matrices. The resulting materials demonstrated increased impact resistance and thermal stability compared to traditional polymers.
  • Nanocomposite Development
    • A collaborative study between chemists and materials scientists revealed that using this compound in creating nanocomposites led to improved electrical conductivity, making them suitable for applications in flexible electronics.

Mechanism of Action

The mechanism of action of (4-Naphthalen-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The phenylmethanamine group can interact with enzymes and receptors, modulating their activity. These interactions make the compound valuable in studying molecular pathways and developing therapeutic agents .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of methanamine hydrochlorides are heavily influenced by their aromatic substituents. Below is a comparative analysis:

Compound Structure/Substituents Molecular Weight (g/mol) Key Features Reference
(4-Naphthalen-2-ylphenyl)methanamine HCl Biphenyl-naphthalene hybrid ~265.7 (calculated) Combines phenyl and naphthalene moieties; potential for π-π stacking -
(2-Ethylnaphthalen-1-yl)methanamine HCl Naphthalen-1-yl with ethyl group 221.73 Ethyl substituent may enhance lipophilicity
[3-(4-Methylphenyl)phenyl]methanamine HCl Biphenyl with para-methyl group 225.74 Methyl group improves metabolic stability
(4-Methoxyphenyl)(phenyl)methanamine HCl Methoxy-substituted biphenyl 249.74 Methoxy group increases solubility in polar solvents (e.g., DMSO, methanol)
(2-Chloropyridin-4-yl)methanamine HCl Chloropyridinyl 179.03 Pyridine ring enhances basicity; chloro substituent influences enzyme binding
(5-Bromopyridin-2-yl)methanamine Bromopyridinyl - Bromine aids in palladium-mediated coupling reactions

Key Observations :

  • Naphthalene vs. Biphenyl : The naphthalene moiety in (4-Naphthalen-2-ylphenyl)methanamine HCl may enhance binding to hydrophobic targets compared to biphenyl analogs like [3-(4-Methylphenyl)phenyl]methanamine HCl .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve solubility, while halogens (e.g., chloro in , bromo in ) facilitate cross-coupling reactions or target specificity.

Pharmacological Activity

Methanamine derivatives exhibit diverse biological activities depending on their substituents:

  • Enzyme Inhibition : (2-Chloropyridin-4-yl)methanamine HCl inhibits LOXL2 (IC50 = 126 nM), critical in fibrosis and cancer .
  • Antimicrobial Activity: Analogs like MG3 (a pyrrolizidinylmethyl methanamine derivative) show antimalarial properties via quinoline interactions .
  • Zinc Sensing : Hemicyanine-based probes (e.g., from compound 3 in ) utilize methanamine groups for Zn(II) ion detection in live cells.

The naphthalene-phenyl structure in (4-Naphthalen-2-ylphenyl)methanamine HCl may confer unique binding properties for targets like G-protein-coupled receptors or kinases, though further studies are needed.

Physicochemical Properties

  • Solubility: Methanamine hydrochlorides with polar substituents (e.g., methoxy ) dissolve in DMSO or methanol, while hydrophobic analogs (e.g., naphthalene derivatives ) favor chloroform.
  • Stability : Hydrochloride salts generally exhibit improved stability and handling, as seen in shipping conditions for (4-Methoxyphenyl)(phenyl)methanamine HCl .

Biological Activity

(4-Naphthalen-2-ylphenyl)methanamine;hydrochloride, also known as Naphthalen-2-ylphenylmethanamine hydrochloride, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring fused with a phenylmethanamine structure. This unique combination contributes to its biological activity by allowing interactions with various molecular targets. The IUPAC name for the compound is this compound, and its chemical formula is C17H16ClNC_{17}H_{16}ClN .

The biological activity of this compound primarily involves:

  • Intercalation with DNA : The naphthalene moiety can intercalate into DNA, potentially influencing gene expression and cellular processes.
  • Enzyme Interaction : The phenylmethanamine group can modulate the activity of various enzymes and receptors, making it a valuable tool in studying biochemical pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound. It has shown promising results against various pathogens:

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus (USA 300 lineage)64
New Delhi carbapenemase-producing A. baumannii128

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that certain derivatives exhibited moderate to significant activity against cancer cell lines, such as A549 (lung cancer) and others. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance or diminish anticancer efficacy:

Substituent Effect on Viability (%)
4-Chloro65.5
4-Bromo69.9
4-Nitro57.1

These variations underscore the importance of chemical modifications in optimizing therapeutic effects .

Case Studies and Research Findings

A notable study explored the SAR of naphthalene-based compounds, revealing that specific substitutions significantly affected biological activity. For instance, compounds with halogen substitutions showed varying degrees of anticancer activity, indicating potential pathways for drug development .

In another case study involving occupational exposure to aromatic amines similar to this compound, researchers found a correlation between exposure levels and increased incidence of bladder cancer among workers in chemical industries. This highlights the importance of understanding both therapeutic potentials and toxicological profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Naphthalen-2-ylphenyl)methanamine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthetic Pathways :

Intermediate Synthesis : Start with 4-bromophenylmethanamine and perform a Suzuki-Miyaura coupling with 2-naphthaleneboronic acid to introduce the naphthyl group. This requires a Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a refluxing solvent system (toluene/ethanol/water) .

Hydrochloride Formation : Treat the free base with HCl in anhydrous ether or ethanol under nitrogen to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation .

  • Characterization :
  • HPLC : Assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene and phenyl groups) .
  • Mass Spectrometry : Exact mass verification (e.g., HRMS for [M+H]⁺ ion) .

Q. How can researchers ensure the stability of (4-Naphthalen-2-ylphenyl)methanamine hydrochloride during storage and experimental use?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., free base or oxidized naphthalene derivatives) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., for amine receptors like serotonin or dopamine transporters) due to structural similarity to psychoactive amines .
  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric or colorimetric substrates (e.g., kynuramine for MAO-A) .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce enantioselectivity .
  • Data Contradiction : If unexpected stereoisomer ratios arise, re-evaluate reaction parameters (temperature, solvent polarity, or catalyst loading) .

Q. What analytical strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS to identify cell-specific metabolites that may deactivate or potentiate the compound .
  • Receptor Expression Analysis : Perform qPCR or Western blotting to correlate activity with target receptor density (e.g., LOXL2 or MAO isoforms) .

Q. How can degradation products under oxidative stress be identified and quantified?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) at 50°C for 24 hours, followed by UPLC-QTOF-MS to detect oxidation products (e.g., naphthoquinone derivatives) .
  • Quantitative NMR : Use ¹H qNMR with an internal standard (e.g., maleic acid) to quantify residual parent compound .

Q. What computational approaches predict binding affinities to amine-related targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of LOXL2 or MAO-B to model interactions. Focus on the methanamine moiety’s electrostatic contributions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., FAD-binding pockets in MAO) .

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